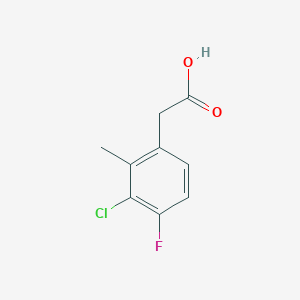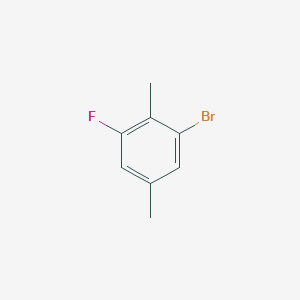
1-Bromo-2,5-dimethyl-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,5-dimethyl-3-fluorobenzene is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 5 are substituted by a bromine atom, two methyl groups, and a fluorine atom, respectively
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dimethyl-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethyl-3-fluorotoluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 1-Bromo-2,5-dimethyl-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds. These reactions typically use palladium catalysts and boronic acids or alkenes as coupling partners.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.
Suzuki-Miyaura Coupling: Palladium acetate (Pd(OAc)2) with a phosphine ligand in the presence of a base like potassium carbonate (K2CO3) in a solvent such as toluene.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Substitution: 2,5-dimethyl-3-fluoroanisole.
Coupling: Various biaryl compounds depending on the coupling partner.
Reduction: 2,5-dimethyl-3-fluorobenzene.
科学研究应用
1-Bromo-2,5-dimethyl-3-fluorobenzene is utilized in several scientific research areas:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Medicinal Chemistry: It is explored for its potential in drug discovery, particularly in the synthesis of biologically active compounds.
Chemical Biology: Researchers use it to study the interactions of fluorinated aromatic compounds with biological systems.
作用机制
The mechanism by which 1-Bromo-2,5-dimethyl-3-fluorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution, the electron-withdrawing fluorine atom stabilizes the intermediate anion, facilitating the substitution process. In coupling reactions, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to form the new carbon-carbon bond.
相似化合物的比较
- 1-Bromo-2,4-dimethyl-3-fluorobenzene
- 1-Bromo-2,5-dimethyl-4-fluorobenzene
- 1-Bromo-2,6-dimethyl-3-fluorobenzene
Comparison: 1-Bromo-2,5-dimethyl-3-fluorobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For example, the presence of the fluorine atom at the 3-position enhances its electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions compared to its isomers.
属性
IUPAC Name |
1-bromo-3-fluoro-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLHKLGNFLEBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
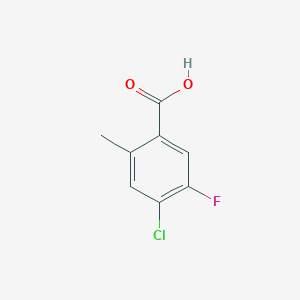
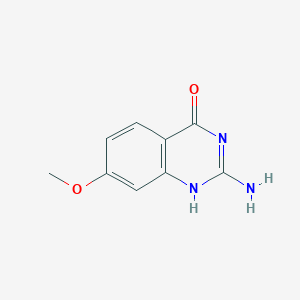
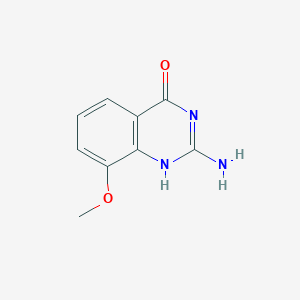
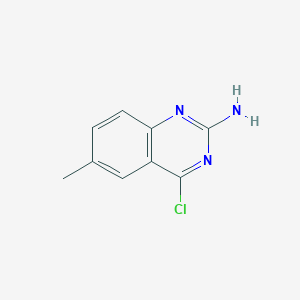

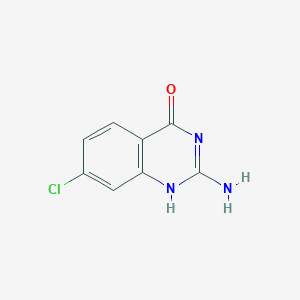
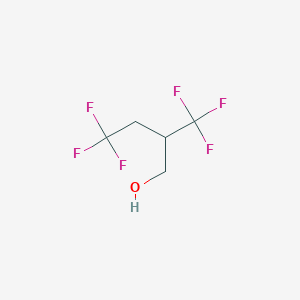
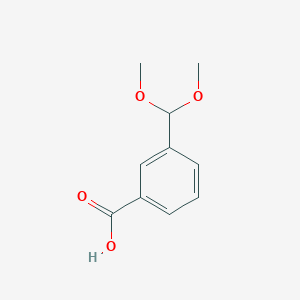
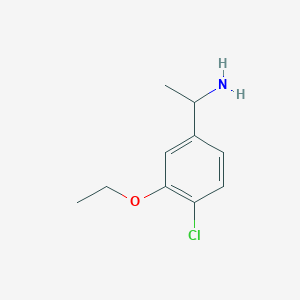
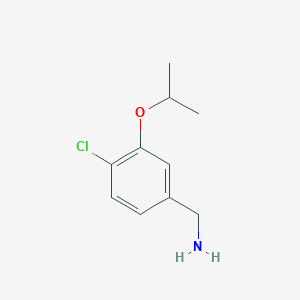
![5-Bromo-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B7964995.png)
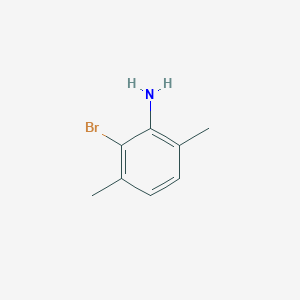
![3-[(Piperidin-3-yl)methyl]benzonitrile](/img/structure/B7965002.png)
